molecular formula C15H21NO3 B8520973 Ethyl 4-(3-methoxyphenyl)piperidine-3-carboxylate CAS No. 61527-87-5

Ethyl 4-(3-methoxyphenyl)piperidine-3-carboxylate

Cat. No. B8520973
CAS RN: 61527-87-5
M. Wt: 263.33 g/mol
InChI Key: WASBDRMDPDAKPK-UHFFFAOYSA-N
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Patent
US04346224

Procedure details

In the preparation of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate (23), a synthesis of 4-aryl 2-unsubstituted nipecotic acids was developed. In this process modifying a known procedure [cf. C. F. Koelsch, J. of the Am. Chem. Soc., 65:2459 (1943)], 3-methoxybenzaldehyde (18) was converted to the amide ester, ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate (21), via standard procedures. Selective reduction of the amide function of 21 was achieved by reaction with trimethyloxonium fluoroborate followed immediately by treatment with NaBH4 in ethanol to yield amino ester, ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate (22). Reductive methylation gave the required nipecotate 23 in 48% overall yield from 3-methoxybenzaldehyde (18).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-aryl 2-unsubstituted nipecotic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][N:12](C)[CH2:11][CH:10]2[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]=[CH:7][CH:8]=1.COC1C=C(C=CC=1)C=O.F[B-](F)(F)F.C[O+](C)C.[BH4-].[Na+]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH:10]2[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C1C(CN(CC1)C)C(=O)OCC
Step Four
Name
4-aryl 2-unsubstituted nipecotic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Six
Name
amide ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(CNCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.